5alpha-Androstan-2beta-ol 5alpha-Androstan-2beta-ol
Brand Name: Vulcanchem
CAS No.: 1225-47-4
VCID: VC20954891
InChI: InChI=1S/C19H32O/c1-18-10-3-4-16(18)15-8-6-13-5-7-14(20)12-19(13,2)17(15)9-11-18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18+,19+/m1/s1
SMILES: CC12CCCC1C3CCC4CCC(CC4(C3CC2)C)O
Molecular Formula: C19H32O
Molecular Weight: 276.5 g/mol

5alpha-Androstan-2beta-ol

CAS No.: 1225-47-4

Cat. No.: VC20954891

Molecular Formula: C19H32O

Molecular Weight: 276.5 g/mol

* For research use only. Not for human or veterinary use.

5alpha-Androstan-2beta-ol - 1225-47-4

Specification

CAS No. 1225-47-4
Molecular Formula C19H32O
Molecular Weight 276.5 g/mol
IUPAC Name (2R,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-2-ol
Standard InChI InChI=1S/C19H32O/c1-18-10-3-4-16(18)15-8-6-13-5-7-14(20)12-19(13,2)17(15)9-11-18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18+,19+/m1/s1
Standard InChI Key WEVCWBBEJLQUEX-DLEIETQISA-N
Isomeric SMILES C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CC[C@H](C[C@@]4([C@H]3CC2)C)O
SMILES CC12CCCC1C3CCC4CCC(CC4(C3CC2)C)O
Canonical SMILES CC12CCCC1C3CCC4CCC(CC4(C3CC2)C)O

Introduction

Chemical Structure and Identity

5alpha-Androstan-2beta-ol (CAS No: 1225-47-4) is a steroid alcohol with the molecular formula C₁₉H₃₂O and a molecular weight of 276.464 g/mol . The compound features a tetracyclic structure characteristic of androstane derivatives, with a beta-oriented hydroxyl group at the C-2 position and the typical 5alpha configuration that defines the stereochemistry of the A/B ring junction. This configuration creates a molecule with 7 defined stereocenters, contributing to its complex three-dimensional structure .
The structural designation "5alpha" indicates that the hydrogen atom at the C-5 position is oriented on the alpha face (below the plane of the steroid nucleus), while "2beta-ol" specifies that the hydroxyl group at C-2 is positioned on the beta face (above the plane) . This precise stereochemistry is critical to its physical properties and potential biological activity.

Table 1: Key Structural and Physical Properties of 5alpha-Androstan-2beta-ol

PropertyValueSource
CAS Registry Number1225-47-4
Molecular FormulaC₁₉H₃₂O
Molecular Weight276.464 g/mol
XLogP35.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Topological Polar Surface Area20.2 Ų
Defined Stereocenters7
Complexity391

Physicochemical Properties

5alpha-Androstan-2beta-ol exhibits physicochemical properties typical of steroid alcohols, characterized by its lipophilic nature and limited water solubility. The compound's high calculated XLogP3 value of 5.9 indicates substantial hydrophobicity, which influences its solubility profile and potential biological distribution .
As a secondary alcohol, the compound contains one hydrogen bond donor (the hydroxyl group) and one hydrogen bond acceptor (also the hydroxyl oxygen), with a relatively small topological polar surface area of 20.2 Ų . These characteristics suggest that 5alpha-Androstan-2beta-ol would likely demonstrate high membrane permeability while maintaining limited solubility in aqueous environments.

Solubility and Physical State

While specific solubility data is limited in the available literature, structure-property relationship analysis suggests that 5alpha-Androstan-2beta-ol would exhibit good solubility in organic solvents such as chloroform, methanol, and ethanol, similar to other androstane derivatives like 5-alpha-androstane . At room temperature, the compound exists as a solid, consistent with other steroids of similar molecular weight and functional group composition .

Structural Relationship to Other Androstane Derivatives

5alpha-Androstan-2beta-ol belongs to the broader family of androstane derivatives, which includes numerous bioactive compounds. Understanding its structural relationships to other androstane compounds provides context for its potential biological activities and applications.

Table 2: Comparison of 5alpha-Androstan-2beta-ol with Related Androstane Derivatives

CompoundMolecular FormulaKey Structural DifferencesReference
5alpha-Androstan-2beta-olC₁₉H₃₂OHydroxyl group at 2β position
5alpha-Androstan-2-en-17beta-olC₁₉H₃₀ODouble bond at C2-C3; hydroxyl at 17β
5alpha-AndrostaneC₁₉H₃₂No oxygen-containing functional groups
EpiandrosteroneC₁₉H₃₀O₂Hydroxyl at 3β; ketone at 17 position
5alpha-Androstan-3,17-dioneC₁₉H₂₈O₂Ketones at positions 3 and 17
The hydroxyl group at the 2β position represents a distinctive feature of 5alpha-Androstan-2beta-ol compared to many other common androstane derivatives, which frequently have functional groups at the 3 and/or 17 positions . This unique substitution pattern may confer specific physicochemical properties and potential biological activities.

Analytical Characterization

Proper identification and characterization of 5alpha-Androstan-2beta-ol require sophisticated analytical techniques that can definitively establish its structure and stereochemistry.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy represents a critical technique for confirming the structure of 5alpha-Androstan-2beta-ol, with characteristic signals for the proton at the C-2 position (typically appearing around δ 3.5-4.0 ppm) and its coupling patterns providing evidence of the beta orientation. Carbon-13 NMR would show a characteristic signal for the hydroxylated carbon at approximately δ 70-75 ppm.
Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of steroid alcohols, including the loss of water (M-18) as a prominent fragmentation pathway.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the separation and quantification of 5alpha-Androstan-2beta-ol, particularly in complex mixtures or biological samples. The compound's retention behavior would be influenced by its relatively high lipophilicity (XLogP3: 5.9) .

Research Applications

Based on its structural features and the properties of related compounds, 5alpha-Androstan-2beta-ol may serve several important research applications:

Medicinal Chemistry

The compound can function as a valuable scaffold for medicinal chemistry programs focused on developing novel therapeutic agents, particularly those targeting cardiovascular disorders. The demonstrated antiarrhythmic properties of related aminosteroid derivatives suggest potential applications in this therapeutic area .

Structure-Activity Relationship Studies

5alpha-Androstan-2beta-ol provides an excellent starting point for structure-activity relationship (SAR) studies investigating how specific structural modifications affect biological activity. Such studies could systematically explore the impact of additional functional groups, stereochemical variations, and conformational constraints.

Biochemical Probes

Derivatives of 5alpha-Androstan-2beta-ol could serve as biochemical probes for investigating steroid-binding proteins, receptor interactions, and enzyme mechanisms related to steroid metabolism.

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